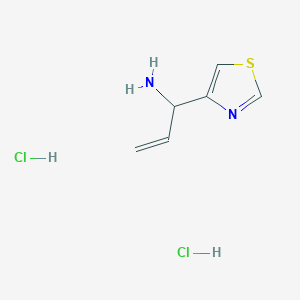

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride

Description

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride (CAS: 2241594-32-9) is a heterocyclic organic compound characterized by a thiazole ring substituted at the 4-position with a propenylamine (allylamine) group, stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₂Cl₂N₂S, with a molecular weight of 215.15 g/mol . The dihydrochloride salt improves solubility, facilitating its use in aqueous reaction systems .

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)prop-2-en-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIRJHMBDKBYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CSC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method includes the reaction of 1,3-thiazole-4-carbaldehyde with propargylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the production efficiency. The final product is then purified using techniques such as crystallization and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to bind to enzymes and receptors, modulating their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-containing amines with dihydrochloride salts are widely explored in drug discovery due to their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally related analogues:

Structural and Molecular Comparisons

Functional and Pharmacological Differences

- Reactivity : The allylamine group in the target compound enables facile nucleophilic substitution, making it superior to ethylamine derivatives (e.g., CAS 56933-57-4) in cross-coupling reactions .

- Bioactivity : Pyridinyl-thiazole hybrids (e.g., CAS 1269151-33-8) exhibit stronger binding to viral proteases due to aromatic stacking, whereas the target compound’s allylamine group is optimal for kinase inhibition .

- Solubility : Dihydrochloride salts universally enhance aqueous solubility compared to free bases, but molecular weight differences (e.g., 215.15 vs. 290.22 g/mol) influence pharmacokinetic profiles .

Research Findings and Trends

- Anticancer Potential: Thiazole-allylamine hybrids demonstrate inhibitory activity against tyrosine kinases, with IC₅₀ values in the nanomolar range .

- Toxicity Profile : Ethylamine derivatives (e.g., CAS 56933-57-4) show higher cytotoxicity in vitro compared to allylamine analogues, likely due to metabolic instability .

- Structural Insights : Crystallographic studies (using SHELXL and ORTEP) confirm that the dihydrochloride salt form stabilizes the protonated amine, enhancing intermolecular interactions .

Biological Activity

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is an organic compound that features a thiazole ring and a prop-2-en-1-amine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. The thiazole moiety is known for its ability to interact with multiple biological targets, making it a promising candidate for drug development.

The dihydrochloride salt form of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine enhances its solubility and stability in aqueous solutions. This property is crucial for laboratory applications and potential therapeutic uses. The compound's molecular formula is C₇H₈Cl₂N₂S, and it typically exhibits a melting point range of 108–110 °C.

Research indicates that the biological activity of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine may involve:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to disrupted metabolic pathways in target organisms or cells.

- Receptor Binding : It may bind to specific receptors within cells, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Studies have shown that compounds containing thiazole rings possess significant antimicrobial activity. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes essential for survival.

Anticancer Activity

Research has demonstrated that 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

Several studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Research : A recent investigation into the anticancer properties revealed that this compound inhibited key protein kinases (e.g., EGFR and CDK2), which are critical for cancer cell proliferation .

Comparative Analysis

The following table summarizes the biological activities of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amines compared to other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 1-(1,3-Thiazol-4-yl)prop-2-en-1-aminedihydrochloride | High | Moderate | Effective against multiple pathogens |

| 2-Amino-thiazoles | Variable | Low | Activity depends on substituents |

| 4-(Thiazolyl)methylamines | Moderate | High | Used in drug design for neurotransmitter modulation |

| 3-(Dimethylamino)-thiazole derivatives | Low | High | Potential for CNS applications |

Synthesis Methods

The synthesis of 1-(1,3-Thiazol-4-yl)prop-2-en-1-aminedihydrochloride typically involves multi-step chemical processes:

- Starting Materials : Thiazole derivatives are reacted with appropriate amine precursors.

- Reaction Conditions : The reaction is generally catalyzed under controlled temperature and pressure to ensure high yield.

- Purification : Techniques such as recrystallization are employed to achieve the desired purity levels.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., thiazole H at δ 8.5–9.0 ppm, propenyl CH₂ at δ 4.0–4.5 ppm) .

- IR : Confirm NH₂ and HCl salt formation via N–H stretches (~3200 cm⁻¹) and Cl⁻ counterion bands (<600 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis using SHELXL (SHELX suite) refines anisotropic displacement parameters; ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

How can SHELXL and ORTEP resolve anisotropic displacement parameters in crystallographic studies?

Q. Advanced

- SHELXL refinement : Use

AFIXcommands to constrain hydrogen positions andISORto dampen unrealistic thermal motion. Validate with R-factor convergence (<5%) and Δ/σ(max) < 0.1 . - ORTEP visualization : Generate displacement ellipsoids at 50% probability. Overlay Fourier difference maps to confirm electron density at reactive sites (e.g., propenyl C=C bond) .

- Twinning analysis : Apply

TWIN/BASFcommands in SHELXL to model merohedral twinning, common in thiazole derivatives due to planar symmetry .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

- Experimental replication : Standardize assays (e.g., MIC for antimicrobial activity) using ATCC strains and controlled solvent systems (DMSO ≤1% v/v) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., propenyl chain length) on target binding via molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) .

- Meta-analysis : Aggregate data using tools like RevMan, adjusting for variables (cell line passage number, incubation time) to identify outliers .

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to assess frontier orbitals (HOMO/LUMO) and nucleophilic sites (e.g., thiazole N) .

- Molecular dynamics (MD) : Simulate ligand-protein binding (GROMACS) with explicit solvent (TIP3P water) to analyze stability of hydrogen bonds (e.g., NH₂⋯Asp189 in trypsin-like proteases) .

- ADMET prediction : Use SwissADME to evaluate solubility (LogS > -4) and CYP450 inhibition risks .

Why is the dihydrochloride salt form preferred in pharmacological studies?

Q. Basic

- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL) .

- Stability : HCl salt reduces hygroscopicity; store desiccated at 4°C to prevent decomposition (TGA shows stability up to 150°C) .

How is enantiomeric purity assessed, and why is it critical for bioactivity?

Q. Advanced

- Chiral HPLC : Use Chiralpak IC-3 column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers (Rf difference ≥1.5) .

- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards .

- Pharmacological impact : Enantiomers may exhibit 10–100× differences in IC₅₀ values (e.g., S-enantiomer inhibiting EGFR vs. R-form inactivity) .

What are the key challenges in derivatizing this compound for SAR studies?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.